molecular formula C11H19NO2 B2354411 N-((1-hydroxycyclopentyl)methyl)pent-4-enamide CAS No. 1251642-50-8

N-((1-hydroxycyclopentyl)methyl)pent-4-enamide

Cat. No. B2354411
CAS RN: 1251642-50-8
M. Wt: 197.278
InChI Key: UNKQHWHWOKZRCS-UHFFFAOYSA-N
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Description

“N-((1-hydroxycyclopentyl)methyl)pent-4-enamide” is a chemical compound with the molecular formula C11H19NO2 . It is a subject of interest in various fields of chemistry and biology .


Synthesis Analysis

The synthesis of enamides like “this compound” can be achieved through a novel, one-step N-dehydrogenation of amides . This reaction employs the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The synthetic utility of the formed enamides was readily demonstrated in a range of downstream transformations .


Chemical Reactions Analysis

Enamides, such as “this compound”, have unique reactivity profiles. They are versatile reactants, used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . Several approaches for the preparation of enamides have been reported, typically starting from prefunctionalized substrates .

Scientific Research Applications

Antibacterial Activity

Enaminones, a class to which N-((1-hydroxycyclopentyl)methyl)pent-4-enamide belongs, have been studied for their antibacterial properties. Research indicates that complexes of enaminones with metal ions like zinc and iron demonstrate significant antibacterial action. For instance, a study found that a zinc complex of an enaminone exhibited potent action against both Escherichia coli and Staphylococcus aureus, indicating good potential as a bactericide (Mahmud et al., 2010). Similarly, another study synthesized novel enaminones and assessed their antibacterial activity, revealing mild or no activity, highlighting the varying effectiveness of different enaminone derivatives (Cindrić et al., 2018).

Synthetic Applications

Enaminones are also crucial in synthetic chemistry for creating various compounds. A method for the preparation of enamides (N-(alken-1-yl) amides), a category related to this compound, has been developed using 'long-distance' migration of double bonds in unsaturated amides (Sergeyev & Hesse, 2003). Another research focused on synthesizing antibiotic SF-2312 using a compound similar to this compound, showcasing the relevance of such compounds in developing pharmaceutical agents (Hanaya & Itoh, 2010).

Photoreactivity and Material Applications

Enaminones' photoreactivity has been explored for material science applications. For example, a study synthesized photo-crosslinkable poly(amic acid ester)s with a side chain similar to this compound, demonstrating its potential in advanced material technologies (Choi et al., 2009).

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-3-6-10(13)12-9-11(14)7-4-5-8-11/h2,14H,1,3-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKQHWHWOKZRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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